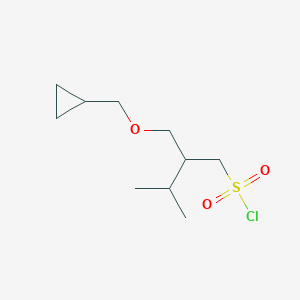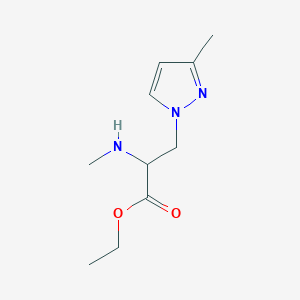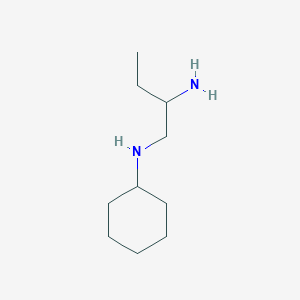
n1-Cyclohexylbutane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Cyclohexylbutane-1,2-diamine: is an organic compound characterized by the presence of a cyclohexyl group attached to a butane-1,2-diamine backbone. This compound is part of the broader class of 1,2-diamines, which are prevalent in various natural products, pharmaceutical compounds, and molecular catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclohexylbutane-1,2-diamine typically involves the diamination of alkenes. One practical method is the electrocatalytic 1,2-diamination of alkenes, which can be used to convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity . This method obviates the use of any transition metal catalyst and oxidizing reagent, ensuring broad reaction compatibility with a variety of electronically and sterically diverse substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable electrocatalytic 1,2-diamination reaction mentioned above can be adapted for large-scale applications, given its efficiency and compatibility with various substrates .
Análisis De Reacciones Químicas
Types of Reactions: n1-Cyclohexylbutane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine (III) reagents or organic peroxides.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like azido-iodine compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce the corresponding amines .
Aplicaciones Científicas De Investigación
Chemistry: n1-Cyclohexylbutane-1,2-diamine is used in the synthesis of hybrid nanoflowers, which are highly preferred due to their excellent activity and stability . These nanoflowers are synthesized using the compound as the organic part and copper (II) metal ions as the inorganic part .
Biology and Medicine: The compound has shown potential in cytotoxic activity studies. Molecular docking studies have confirmed its potential for both breast and lung cancer .
Industry: In the industrial sector, this compound is used in the development of biosensors and nanobiocatalysts . Its unique properties make it suitable for various applications in material science and technology .
Mecanismo De Acción
The mechanism by which n1-Cyclohexylbutane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. For instance, in cancer research, the compound’s cytotoxic effects are mediated through its binding interactions with specific targets, as confirmed by molecular docking studies . These interactions may explain its inhibitory activity against cancer cells .
Comparación Con Compuestos Similares
N1-phenylbenzene-1,2-diamine: Used in the synthesis of hybrid nanoflowers and has shown cytotoxic effects in cancer cell lines.
1,2-phenylenediamine: Another compound used in the synthesis of hybrid nanoflowers with similar applications.
Uniqueness: n1-Cyclohexylbutane-1,2-diamine is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications in nanotechnology and cancer research .
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
1-N-cyclohexylbutane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h9-10,12H,2-8,11H2,1H3 |
Clave InChI |
OVGHCPHXINCGFD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


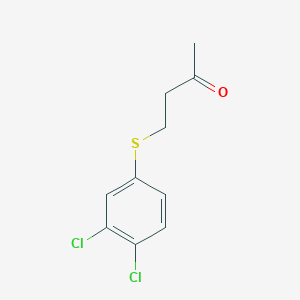
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
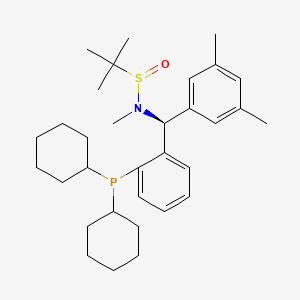
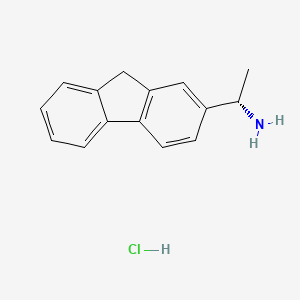
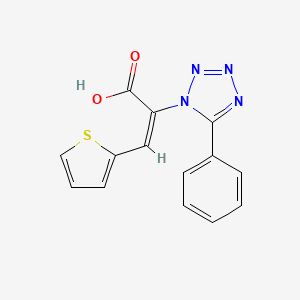

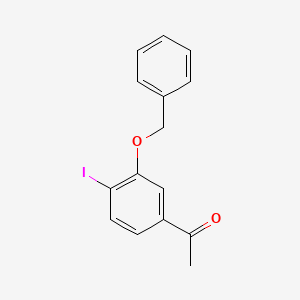
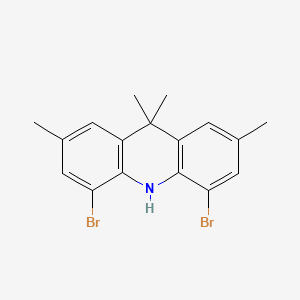
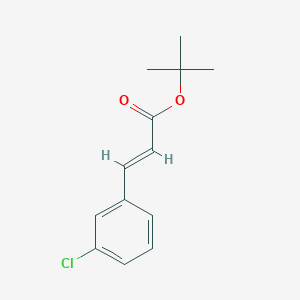
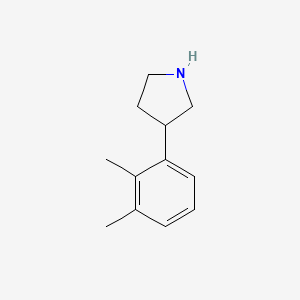
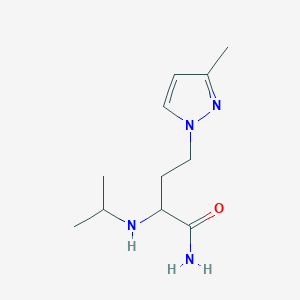
![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
